molecular formula C15H23NO2 B255526 N-(4-butoxyphenyl)-2,2-dimethylpropanamide

N-(4-butoxyphenyl)-2,2-dimethylpropanamide

Cat. No. B255526
M. Wt: 249.35 g/mol
InChI Key: NAYDGAFRHMKYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butoxyphenyl)-2,2-dimethylpropanamide is a synthetic compound that belongs to the class of amides. It is also known by its chemical name, BDP. BDP is widely used in scientific research for its numerous applications in biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to act as a modulator of certain receptors in the central nervous system, including the GABA-A receptor. BDP has been shown to enhance the binding of certain ligands to the GABA-A receptor, resulting in increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. It has been reported to exhibit anxiolytic, anticonvulsant, and sedative properties in animal models. BDP has also been shown to enhance the activity of certain enzymes involved in the metabolism of neurotransmitters, such as GABA and dopamine.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-butoxyphenyl)-2,2-dimethylpropanamide in lab experiments is its high affinity and selectivity for certain receptors in the central nervous system. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation of using BDP is its potential toxicity, which can vary depending on the dose and duration of exposure.

Future Directions

There are numerous future directions for the use of N-(4-butoxyphenyl)-2,2-dimethylpropanamide in scientific research. One potential application is the development of novel drugs for the treatment of anxiety and other neurological disorders. BDP has also been shown to have potential as a tool for studying the role of certain receptors in the central nervous system in various disease states. Additionally, further research is needed to fully understand the mechanism of action of BDP and its potential toxicity in different experimental settings.
Conclusion:
In conclusion, N-(4-butoxyphenyl)-2,2-dimethylpropanamide is a synthetic compound that has numerous applications in scientific research. Its high affinity and selectivity for certain receptors in the central nervous system make it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of N-(4-butoxyphenyl)-2,2-dimethylpropanamide involves the reaction of 4-butoxybenzoyl chloride and 2,2-dimethylpropionyl chloride in the presence of an organic base such as triethylamine. The reaction mixture is then stirred for several hours at room temperature to obtain the desired product. The purity of the product can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

N-(4-butoxyphenyl)-2,2-dimethylpropanamide has numerous applications in scientific research. It is commonly used as a ligand in the design and synthesis of new drugs. BDP has been shown to exhibit high affinity and selectivity for certain receptors in the central nervous system, making it a promising candidate for the development of novel drugs for the treatment of various neurological disorders.

properties

Product Name

N-(4-butoxyphenyl)-2,2-dimethylpropanamide

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-(4-butoxyphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C15H23NO2/c1-5-6-11-18-13-9-7-12(8-10-13)16-14(17)15(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,16,17)

InChI Key

NAYDGAFRHMKYHP-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C(C)(C)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C(C)(C)C

Origin of Product

United States

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